1-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]piperidine-4-carboxamide
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Overview
Description
This compound is a pyrimidine Schiff base ligand . Pyrimidine-based compounds are of wide interest due to their applications in various areas such as pharmaceutical, agrochemical, and phytosanitary industries . They are known to be vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .
Synthesis Analysis
The compound has been synthesized from pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol, 2,2’-bipyridine, and metal (II) acetate salts . The synthesis process involves the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The Schiff base and its complexes were characterized by analytical measurements, spectral (IR, UV-vis, 1H and 13C-NMR and MS), and magnetometry . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provide evidence of six coordinated octahedral geometry for the complexes .Chemical Reactions Analysis
The compounds displayed moderate to good antimicrobial and antifungal activities against S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus, and R. Stolonifer . They also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .Physical and Chemical Properties Analysis
The metal complexes’ low molar conductivity values in dimethylsulphoxide suggested that they were non-ionic in nature . The 1H-NMR spectrum of the compound showed a sharp singlet at 3.34 ppm, which was assigned to the methyl protons on the pyrimidine ring .Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A study by Kambappa et al. (2017) synthesized and characterized novel derivatives of this compound. They found these compounds to be effective in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. Additionally, these compounds exhibited significant DNA cleavage activities, indicating potential as anticancer agents due to their anti-angiogenic and cytotoxic effects.
Synthesis of Dihydrofuran Derivatives
Karapetyan and Tokmajyan (2020) Karapetyan and Tokmajyan (2020) reported the synthesis of new dihydrofuran derivatives with a fused pyrimidine ring and two phenyl rings from a reaction involving a similar compound. These findings contribute to the understanding of the chemical properties and potential applications of this class of compounds.
Nonaqueous Capillary Electrophoresis
Ye et al. (2012) Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including a compound structurally similar to 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide. This research provides insights into analytical techniques for studying such compounds.
Synthesis of Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines
Abu‐Hashem, Al-Hussain, and Zaki (2020) Abu‐Hashem et al. (2020) synthesized novel derivatives of the compound, exploring their potential as anti-inflammatory and analgesic agents. They found these compounds to have significant inhibitory activity on cyclooxygenase enzymes and analgesic and anti-inflammatory properties.
Synthesis of Novel Carboximidamides and Their Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) Moustafa et al. (2021) synthesized novel carboximidamides linked with a pyrimidine moiety. They evaluated these compounds for their potential anti-hyperglycemic effects. The study indicated that some of these compounds could be used as therapeutic agents against diabetes-induced pathological effects on blood glucose, liver function, and kidney function.
These studies demonstrate the diverse scientific applications of 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide and its derivatives, ranging from potential anticancer properties to anti-hyperglycemic effects.
Mechanism of Action
Properties
IUPAC Name |
1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-8-7-9(2)17-13(16-8)18-12(15)19-5-3-10(4-6-19)11(14)20/h7,10H,3-6H2,1-2H3,(H2,14,20)(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZUIQIVLXSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCC(CC2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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